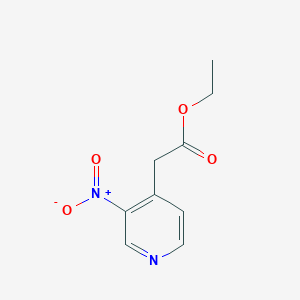
7-氯-1-乙基-6-氟-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸
描述
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClFN2O3 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生化分析
Biochemical Properties
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Cellular Effects
The effects of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a global regulatory system that is activated in response to DNA damage. This response leads to the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exerts its effects through specific binding interactions with bacterial DNA gyrase and topoisomerase IV. These interactions result in the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This mechanism of action is responsible for the bactericidal activity of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of bacterial resistance, which is a significant concern in clinical settings .
Dosage Effects in Animal Models
The effects of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating bacterial infections without causing significant adverse effects. At high doses, it can lead to toxic effects, including gastrointestinal disturbances, hepatotoxicity, and neurotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical applications .
Metabolic Pathways
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux and metabolite levels, particularly in the context of its antibacterial activity .
Transport and Distribution
Within cells and tissues, 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs. This distribution pattern is crucial for its therapeutic efficacy in treating bacterial infections .
Subcellular Localization
The subcellular localization of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
属性
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-2-15-4-6(11(17)18)8(16)5-3-7(13)9(12)14-10(5)15/h3-4H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJAEQCLXAHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509962 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-73-0 | |
| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
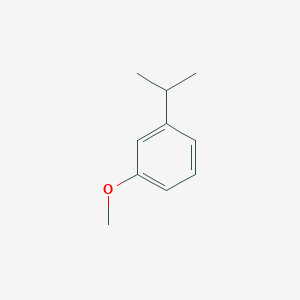
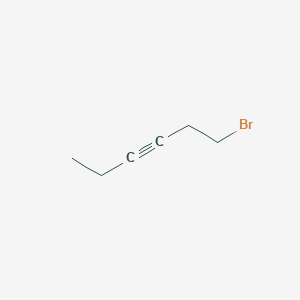
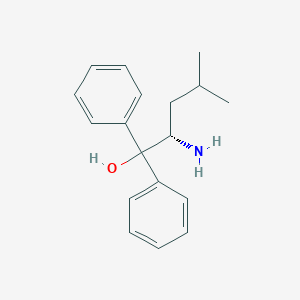
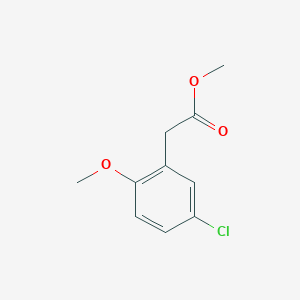

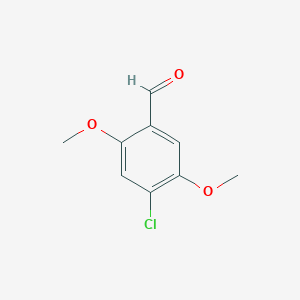
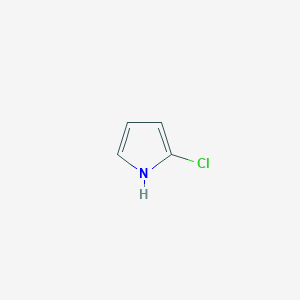
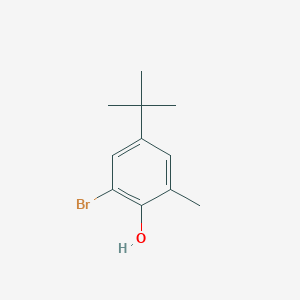

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

